molecular formula C21H16BrFN4O B2795468 (E)-3-[5-(4-Bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[1-(4-fluorophenyl)ethyl]prop-2-enamide CAS No. 1173400-77-5

(E)-3-[5-(4-Bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[1-(4-fluorophenyl)ethyl]prop-2-enamide

Cat. No.: B2795468
CAS No.: 1173400-77-5
M. Wt: 439.288
InChI Key: CZRAEMMJAVSIDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-[5-(4-Bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[1-(4-fluorophenyl)ethyl]prop-2-enamide is a useful research compound. Its molecular formula is C21H16BrFN4O and its molecular weight is 439.288. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiotracer Synthesis

The compound's structure has been utilized in synthesizing radiotracers like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, which are potential candidates for studying CB1 cannabinoid receptors in the brain using positron emission tomography. This demonstrates its utility in neurological research and imaging (Katoch-Rouse & Horti, 2003).

Heterocyclic Synthesis

This chemical framework is instrumental in the synthesis of various heterocyclic compounds. It reacts with different reagents to create new compounds like thio-substituted ethyl nicotinate and thieno[2,3-b]pyridine derivatives. These compounds have been evaluated for their antimicrobial activities, showcasing their potential in developing new antimicrobial agents (Gad-Elkareem, Abdel-fattah & Elneairy, 2011).

Anticancer Research

A series of pyrazolopyrimidines derivatives synthesized using this compound showed potential as anticancer and anti-5-lipoxygenase agents. The structure-activity relationship (SAR) of these compounds provides insights into their cytotoxicity and enzyme inhibition properties, contributing to cancer research (Rahmouni et al., 2016).

Functionalized Pyrazolyl Ketones

The compound has been used for synthesizing various pyrazole derivatives and functionalized bis-pyrazolyl ketones. These derivatives have potential applications in pharmaceutical and chemical research due to their unique structural properties (Hassaneen & Shawali, 2013).

Fluorophore Synthesis

It serves as a building block in the synthesis of fluorescent dyes. These dyes exhibit fluorescence in a wide range of wavelengths, suggesting their use in creating sensitive and specific fluorescence-based assays for various scientific applications (Witalewska, Wrona-Piotrowicz & Zakrzewski, 2019).

Antiviral Research

Derivatives of this compound, particularly those incorporating bromophenyl groups, are explored in antiviral drug discovery. Their structural variations have been considered for potential treatments of various viral infections, contributing to the ongoing search for effective antiviral agents (De Clercq, 2009).

Nitric Oxide Synthase (NOS) Inhibition

The compound's derivatives, especially those bearing fluorine atoms, have been studied for their inhibitory activity on nitric oxide synthase (NOS) isoenzymes. This research is significant in understanding the role of NOS in various physiological and pathological processes (Nieto et al., 2015).

Antitumor Activity

Some derivatives of this compound have shown significant antitumor activity against various cancer cell lines. This highlights its potential as a precursor for developing new anticancer drugs (Abdel‐Aziz, Saleh & El-Zahabi, 2009).

Solid Phase Synthesis

Its application extends to solid-phase synthesis, where it acts as a precursor for creating novel heterocycles. This methodology is crucial for high-throughput synthesis in drug discovery (Allin et al., 2005).

Properties

IUPAC Name

(E)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[1-(4-fluorophenyl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrFN4O/c1-13(14-4-8-19(23)9-5-14)26-21(28)16(11-24)10-17-12-25-27-20(17)15-2-6-18(22)7-3-15/h2-10,12-13H,1H3,(H,25,27)(H,26,28)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRAEMMJAVSIDG-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC(=O)C(=CC2=C(NN=C2)C3=CC=C(C=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=C(C=C1)F)NC(=O)/C(=C/C2=C(NN=C2)C3=CC=C(C=C3)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.